Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C28H28N4O7S2 and its molecular weight is 596.67. The purity is usually 95%.
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Biological Activity
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential pharmacological applications. This article aims to provide a detailed examination of its biological activity, synthesis, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for its biological activity. The presence of a piperidinyl sulfonamide and a methoxyphenyl substituent enhances its pharmacological profile. The molecular formula is C27H28N4O5 with a molecular weight of approximately 484.54 g/mol.
Property | Value |
---|---|
Molecular Formula | C27H28N4O5 |
Molecular Weight | 484.54 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on thieno[3,4-d]pyridazine derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's structural components suggest potential inhibition of key enzymes involved in cancer progression and other diseases. Specifically:
- Acetylcholinesterase (AChE) : Compounds with similar piperidine moieties have demonstrated AChE inhibitory activity, which is crucial in neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : The sulfonamide group is known for its antibacterial properties by inhibiting urease, which is vital for the survival of certain pathogens.
Antimicrobial Activity
This compound may also exhibit antimicrobial properties due to the presence of the sulfonamide group, which has been associated with various antibacterial activities against Gram-positive and Gram-negative bacteria.
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of thieno[3,4-d]pyridazine derivatives on human breast cancer cells (MCF-7). The derivatives were found to induce significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The mechanism involved the activation of caspases leading to apoptosis.
Study 2: Enzyme Inhibition Profile
Another research focused on the enzyme inhibition properties of similar compounds. The synthesized derivatives were tested against AChE and showed varying degrees of inhibition with IC50 values ranging from 0.2 to 15 µM. This suggests that modifications in the piperidine or phenyl groups can enhance inhibitory potency.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O7S2/c1-3-39-28(35)24-22-17-40-26(23(22)27(34)32(30-24)19-9-11-20(38-2)12-10-19)29-25(33)18-7-13-21(14-8-18)41(36,37)31-15-5-4-6-16-31/h7-14,17H,3-6,15-16H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMCXXHBLWJCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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